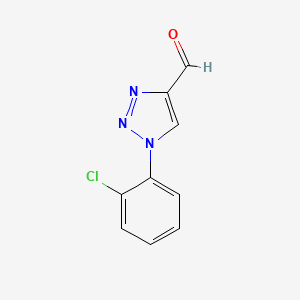

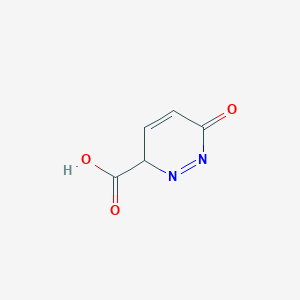

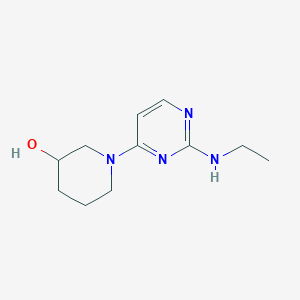

![molecular formula C15H21ClN2O2 B1424415 Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride CAS No. 1227382-15-1](/img/structure/B1424415.png)

Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride

Overview

Description

Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride is a type of carboxylic acid salt, which is a white crystalline solid. It is commonly used in chemical synthesis and has many potential applications in scientific research. 5]nonane-7-carboxylate hydrochloride.

Scientific Research Applications

Organic Synthesis Building Block

This compound serves as a versatile building block in organic synthesis. Its rigid bicyclic structure containing nitrogen atoms is useful in constructing complex molecular architectures. It can be employed in the synthesis of various spirocyclic and polycyclic compounds, which are prevalent in many biologically active molecules .

Medicinal Chemistry

In medicinal chemistry, the compound’s diazaspiro core is of interest due to its potential to mimic peptide bonds and serve as a scaffold in drug design. It can be used to create novel pharmacophores for drug discovery, particularly in the development of enzyme inhibitors .

Chiral Auxiliary Development

The chiral centers present in the compound make it a candidate for developing chiral auxiliaries. These are essential for asymmetric synthesis, which is crucial for producing enantiomerically pure substances in pharmaceuticals .

Material Science

The compound’s unique structure could be explored for creating new materials with specific mechanical properties. Its incorporation into polymers may lead to materials with enhanced strength and flexibility .

Catalysis

Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride could be used to synthesize ligands for catalysis. These ligands might be useful in developing new catalytic systems for chemical transformations, including asymmetric reactions .

Bioconjugation

The compound’s functional groups allow for bioconjugation with biomolecules. This application is significant in the field of biochemistry for labeling or immobilizing proteins and peptides for analytical or therapeutic purposes .

Neurochemistry Research

Given the presence of nitrogen atoms, this compound could be modified to study neurotransmitter systems. It may serve as a precursor for synthesizing analogs of neuroactive substances or probes for neuroreceptor binding studies .

Agricultural Chemistry

The diazaspiro moiety of the compound might be incorporated into the design of new agrochemicals. Its structural features could be advantageous in creating pesticides or herbicides with novel modes of action .

properties

IUPAC Name |

benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2.ClH/c18-14(19-10-13-4-2-1-3-5-13)17-8-6-15(7-9-17)11-16-12-15;/h1-5,16H,6-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMPZKZHIQVYBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CNC2)C(=O)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

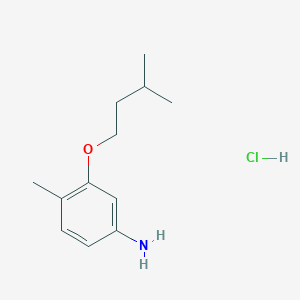

![5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B1424340.png)

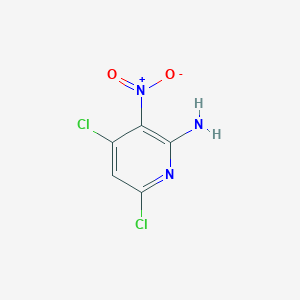

![3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-propanoic acid hydrochloride](/img/structure/B1424350.png)